molecular formula C9H9BrN2O4S B1380991 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide CAS No. 1449412-80-9

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide

Cat. No.: B1380991
CAS No.: 1449412-80-9
M. Wt: 321.15 g/mol
InChI Key: KHIYLDKUMPVDIV-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H9BrN2O4S and a molecular weight of 321.15 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The nitro group is introduced through nitration, and the sulfonamide group is added via sulfonation followed by amination. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and strong oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as its role in inhibiting specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

4-Bromo-N-cyclopropyl-3-nitrobenzenesulfonamide can be compared with similar compounds such as 4-Chloro-3-nitrobenzenesulfonamide and 4-Fluoro-3-nitrobenzenesulfonamide. These compounds share similar structural features but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties .

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonamide
  • 4-Fluoro-3-nitrobenzenesulfonamide
  • 4-Iodo-3-nitrobenzenesulfonamide

Each of these compounds has unique properties that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIYLDKUMPVDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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